molecular formula C10H14O2 B13749128 4-(Ethoxymethyl)anisole-2,3,5,6-d4

4-(Ethoxymethyl)anisole-2,3,5,6-d4

Cat. No.: B13749128
M. Wt: 170.24 g/mol
InChI Key: MAJJDGWXCUOAJY-NHOQVALSSA-N
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Description

Chemical Structure: 4-(Ethoxymethyl)anisole-2,3,5,6-d4 (C10H14O2, deuterated at positions 2,3,5,6 on the benzene ring) is a deuterated derivative of 1-(ethoxymethyl)-4-methoxybenzene. Its molecular weight is 166.220 (average mass), with a monoisotopic mass of 166.099380 . The compound is characterized by an ethoxymethyl (-CH2OCH2CH3) group attached to the para position of a methoxy-substituted benzene ring, with deuterium replacing hydrogen at four aromatic positions.

Applications:
This deuterated analog is primarily used in isotopic labeling studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) to trace metabolic pathways or enhance analytical precision .

Properties

Molecular Formula

C10H14O2

Molecular Weight

170.24 g/mol

IUPAC Name

2-deuterio-4-(ethoxymethyl)-1-(trideuteriomethoxy)benzene

InChI

InChI=1S/C10H14O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3/i2D3,6D

InChI Key

MAJJDGWXCUOAJY-NHOQVALSSA-N

Isomeric SMILES

[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])COCC

Canonical SMILES

CCOCC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Ethoxymethyl)anisole-2,3,5,6-d4 typically involves the deuteration of 4-(Ethoxymethyl)anisole. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. Industrial production methods may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Chemical Reactions Analysis

4-(Ethoxymethyl)anisole-2,3,5,6-d4 undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(Ethoxymethyl)anisole-2,3,5,6-d4 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)anisole-2,3,5,6-d4 involves its interaction with molecular targets through various pathways. The presence of deuterium atoms can alter the compound’s binding affinity and reaction rates, leading to different biological and chemical outcomes compared to non-deuterated analogs. These effects are often studied to gain insights into the role of hydrogen atoms in molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Analogs

a) 1-(Ethoxymethyl)-4-methoxybenzene
  • Molecular Formula : C10H14O2
  • Molecular Weight : 166.220
  • Key Differences : Lacks deuterium substitution, leading to lower mass resolution in MS and reduced stability in hydrogen-deuterium exchange studies .
b) 4-Fluoroanisole (p-Fluoroanisole)
  • Molecular Formula : C7H7FO
  • Molecular Weight : 126.130
  • Key Differences :
    • Substitutes the ethoxymethyl group with a fluorine atom.
    • Exhibits distinct electronic properties due to fluorine’s electronegativity, altering reactivity in electrophilic substitution reactions .
c) 4-Ethylanisole
  • Molecular Formula : C9H12O
  • Molecular Weight : 136.19
  • Key Differences :
    • Replaces the ethoxymethyl group with an ethyl (-CH2CH3) substituent.
    • Simpler structure with fewer oxygen atoms, resulting in lower polarity and boiling point .

Deuterated Analogs

a) 4-Methoxy-d3-toluene-2,3,5,6-d4
  • Molecular Formula : CD3OC6D4CH3
  • Molecular Weight : 129.20
  • Key Differences :
    • Features deuterium on both the methoxy group (-OCD3) and aromatic ring.
    • Used in kinetic isotope effect (KIE) studies due to extensive deuteration .
b) 4-Methoxyphenol-2,3,5,6-d4
  • Molecular Formula : C7H4D4O2
  • Molecular Weight : 128.16
  • Key Differences: Contains a hydroxyl (-OH) group instead of ethoxymethyl, increasing acidity (pKa ~10 vs. non-acidic for 4-(Ethoxymethyl)anisole). Deuterated positions enhance stability in oxidative environments .

Functional Analogs in Natural Products

a) p-Hydroxybenzyl Ethyl Ether
  • Source : Isolated from Gastrodia elata (a medicinal orchid) .
  • Molecular Formula : C9H12O2
  • Key Differences :
    • Contains a hydroxyl group (-OH) instead of methoxy (-OCH3), making it more reactive in hydrogen bonding.
    • Demonstrates antioxidant properties, unlike the synthetic 4-(Ethoxymethyl)anisole-d4.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Deuterium Positions CAS Number Key Applications
4-(Ethoxymethyl)anisole-2,3,5,6-d4 C10H14O2 166.22 -OCH3, -CH2OCH2CH3 2,3,5,6 1219802-94-4 Isotopic labeling, MS/NMR
4-Fluoroanisole C7H7FO 126.13 -OCH3, -F None 459-60-9 Organic synthesis
4-Methoxyphenol-2,3,5,6-d4 C7H4D4O2 128.16 -OCH3, -OH 2,3,5,6 159839-23-3 Antioxidant studies
4-Ethylanisole C9H12O 136.19 -OCH3, -CH2CH3 None 15159-53-3 Fragrance industry

Research Findings and Implications

  • Deuterium Effects: The deuteration in 4-(Ethoxymethyl)anisole-d4 reduces metabolic degradation rates compared to non-deuterated analogs, as observed in tracer studies .
  • Structural Influence : The ethoxymethyl group enhances lipophilicity (logP ~2.5) compared to 4-ethylanisole (logP ~2.1), impacting membrane permeability in pharmaceutical applications .
  • Analytical Utility: Deuterated analogs like 4-(Ethoxymethyl)anisole-d4 are critical in quantitative MS, where their distinct mass shifts prevent interference from endogenous compounds .

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